1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Catalog No.
S3042143
CAS No.
2034251-92-6
M.F
C17H15F3N4O2
M. Wt
364.328
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(...

CAS Number

2034251-92-6

Product Name

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

IUPAC Name

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C17H15F3N4O2

Molecular Weight

364.328

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)23-16(25)21-11-14(15-7-3-10-26-15)24-9-4-8-22-24/h1-10,14H,11H2,(H2,21,23,25)

InChI Key

ZJJUEIADTJQSET-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3

solubility

not available
  • Furan: Furan is a five-membered aromatic heterocycle with promising applications in medicinal chemistry due to its presence in various natural products with diverse biological activities [].
  • Pyrazole: Pyrazoles are another class of five-membered heterocycles known for their diverse pharmacological properties. They have been explored as potential anti-cancer agents, analgesics, and anti-inflammatory drugs [].
  • Trifluoromethylphenyl group: The presence of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are important factors for drug development [].

Future Research Potential

The combination of these functional groups in 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea suggests potential for further investigation. Here are some areas where future research might be directed:

  • Synthesis and characterization: The first step would be to develop a synthetic route to obtain this molecule and determine its physical and chemical properties.
  • Biological activity screening: The molecule could be screened for various biological activities, such as anti-cancer, anti-microbial, or anti-inflammatory properties. In silico (computer-aided) methods could be used to predict potential targets.
  • Structure-activity relationship (SAR) studies: If the molecule shows promising activity, SAR studies could be performed to understand how modifications to the structure affect its biological properties.

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound characterized by its complex structure, which includes a furan ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C17H15F3N4O2C_{17}H_{15}F_3N_4O_2 with a molecular weight of 364.32 g/mol. The compound features a urea functional group, which is known for its role in various biological activities and synthetic applications .

  • Urea itself is relatively non-toxic. However, the presence of the furan, pyrazole, and trifluoromethyl groups might alter its properties.
  • Aromatic compounds can sometimes be irritating or harmful upon contact with skin or inhalation.
  • The trifluoromethyl group can enhance the compound's lipophilicity (fat solubility), which could influence its absorption and potential biological effects.
Typical of urea derivatives and pyrazole compounds. Notably, it can undergo:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
  • Substitution Reactions: The trifluoromethyl group can be replaced under nucleophilic substitution conditions, allowing for the introduction of other functional groups.
  • Condensation Reactions: The compound can react with various electrophiles due to the presence of nucleophilic sites on the pyrazole and furan rings.

Compounds containing pyrazole and furan moieties have been reported to exhibit diverse biological activities. Specifically, 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has shown potential in:

  • Antimicrobial Activity: Pyrazole derivatives are often investigated for their ability to combat bacterial and fungal infections .
  • Anti-inflammatory Effects: Similar compounds have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Anticancer Properties: Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can be achieved through several methods:

  • One-Pot Synthesis: A common approach involves the reaction of furan derivatives with hydrazones to form pyrazoles, followed by coupling with trifluoromethyl-substituted phenyl isocyanates to yield the final urea product.

    Example reaction:
    text
    Furan + Hydrazone → PyrazolePyrazole + Trifluoromethyl Isocyanate → Target Urea Compound
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, particularly in forming heterocycles like pyrazoles.
  • Catalytic Methods: Employing metal catalysts (e.g., palladium or ruthenium) can facilitate the formation of C-N bonds necessary for constructing the urea linkage.

This compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or infections.
  • Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing new agrochemicals.
  • Material Science: The unique structure may find use in developing novel materials or coatings.

Interaction studies involving 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea focus on its binding affinity with biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to inflammatory responses or microbial resistance mechanisms.

Several compounds share structural similarities with 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, including:

Compound NameStructure FeaturesNotable Activities
1-(4-Methylphenyl)-3-(trifluoromethyl)ureaTrifluoromethyl groupAnticancer properties
1-(5-Methylpyrazol-3-yl)-3-(4-fluorophenyl)ureaFluoro-substituted phenylAnti-inflammatory
4-Amino-3-trifluoromethylpyrazoleSimple pyrazole structureAntimicrobial activity

Uniqueness

The uniqueness of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea lies in its combination of a furan ring with a complex pyrazole structure and a trifluoromethyl phenyl group, which may enhance its biological activity compared to simpler analogs.

XLogP3

2.5

Dates

Last modified: 08-18-2023

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